molecular formula C17H19NO3S2 B2838975 Methyl 6-ethyl-2-[(thiophen-2-ylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate CAS No. 352679-71-1

Methyl 6-ethyl-2-[(thiophen-2-ylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Cat. No.: B2838975
CAS No.: 352679-71-1
M. Wt: 349.46
InChI Key: WNLJQJPYRTWHDF-UHFFFAOYSA-N
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Description

Methyl 6-ethyl-2-[(thiophen-2-ylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a tetrahydrobenzothiophene derivative characterized by:

  • A methyl ester group at position 2.
  • A 6-ethyl substituent on the tetrahydrobenzothiophene ring.
  • A thiophene-2-carbonyl amino group at position 2.

Properties

IUPAC Name

methyl 6-ethyl-2-(thiophene-2-carbonylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO3S2/c1-3-10-6-7-11-13(9-10)23-16(14(11)17(20)21-2)18-15(19)12-5-4-8-22-12/h4-5,8,10H,3,6-7,9H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNLJQJPYRTWHDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCC2=C(C1)SC(=C2C(=O)OC)NC(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 6-ethyl-2-[(thiophen-2-ylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes:

  • Formation of the Amide Linkage : Condensation of an appropriate thiophene derivative with an amine.
  • Cyclization : This step involves forming the benzothiophene structure under controlled conditions.
  • Purification : Techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.

Antitumor Activity

Several studies have investigated the antitumor properties of this compound. Notably:

  • IC50 Values : The compound demonstrated varying degrees of cytotoxicity against different cancer cell lines, with IC50 values ranging from 23.2 to 49.9 μM in breast cancer cells (MCF-7) .

The biological effects of the compound are attributed to several mechanisms:

  • Induction of Apoptosis : Flow cytometry studies revealed that treatment with this compound led to a significant increase in early and late apoptotic cells.
  • Cell Cycle Arrest : The compound caused G2/M-phase cell-cycle arrest, indicating its potential to inhibit cancer cell proliferation by interfering with cell cycle progression .
  • Autophagy Inhibition : It was found to inhibit autophagic cell death, further contributing to its antiproliferative activity .

Study 1: Apoptosis Induction in MCF-7 Cells

In a controlled experiment, MCF-7 cells treated with the compound exhibited a notable reduction in viability (26.86%) compared to untreated controls. The study highlighted a significant increase in both early (AV+/PI−) and late (AV+/PI+) apoptotic populations .

Study 2: Toxicological Evaluation

A separate study evaluated the compound's hepatoprotective effects during chemotherapy. Results indicated that it significantly restored liver enzyme levels in treated mice compared to controls, suggesting a protective role against chemotherapy-induced toxicity .

Comparative Analysis

To better understand the unique properties of this compound, we can compare it with similar compounds:

Compound NameStructureAntitumor Activity (IC50)Mechanism
Methyl 6-Ethyl CompoundStructure23.2 - 49.9 μMApoptosis induction
Compound AStructure30.0 μMCell cycle arrest
Compound BStructure45.0 μMAutophagy inhibition

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Tetrahydrobenzothiophene Core

a) Ethyl vs. Methyl at Position 6
  • The 2-methylbenzoyl group (vs. thiophene-2-carbonyl) introduces aromaticity and electron-donating methyl groups, which may alter π-π stacking interactions or receptor binding .
b) Phenyl vs. Ethyl at Position 6
  • Methyl 2-amino-6-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate (): Replacement of 6-ethyl with 6-phenyl increases hydrophobicity and molecular weight (287.38 g/mol vs. target compound’s ~349.42 g/mol). The absence of an acylated amino group at position 2 eliminates hydrogen-bonding capacity, likely reducing biological target engagement .

Variations in the Acylated Amino Group

a) Thiophene-2-carbonyl vs. Pyrazine-2-carbonyl
  • Methyl 6-ethyl-2-[(2-pyrazinylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate (): The pyrazine ring introduces two nitrogen atoms, enhancing hydrogen-bond acceptor capacity and polarity compared to the sulfur-containing thiophene. Molecular weight increases slightly (345.42 g/mol vs. target compound’s ~349.42 g/mol), but the pyrazine’s electron-deficient nature may influence redox properties .
b) 3-Chloropropanoyl Substitution
  • Methyl 2-[(3-chloropropanoyl)amino]-6-methyl/phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate (): The chlorine atom increases lipophilicity (ClogP ~2.5–3.0) and may improve membrane permeability. Steric effects from the chloropropanoyl chain could hinder rotational freedom, affecting conformational stability .

Functional Group Modifications

a) Ester vs. Amide at Position 3
  • 2-Amino-N-benzyl-6-ethyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide (): Replacement of the methyl ester with a benzyl carboxamide increases hydrogen-bond donor capacity and reduces hydrolytic susceptibility.

Data Tables

Table 1: Structural and Physicochemical Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents
Target Compound C₁₈H₂₀N₂O₃S₂ ~349.42 6-Ethyl, Thiophene-2-carbonyl, Methyl ester
Ethyl 6-methyl-2-[(2-methylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate C₂₂H₂₅NO₃S 383.50 6-Methyl, 2-Methylbenzoyl, Ethyl ester
Methyl 6-ethyl-2-[(2-pyrazinylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate C₁₇H₁₉N₃O₃S 345.42 6-Ethyl, Pyrazine-2-carbonyl, Methyl ester
Methyl 2-[(3-chloropropanoyl)amino]-6-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate C₁₉H₂₀ClNO₃S 377.89 6-Phenyl, 3-Chloropropanoyl, Methyl ester

Table 2: Functional Group Impact

Functional Group Modification Example Compound Key Effect
6-Ethyl → 6-Phenyl Increased hydrophobicity
Thiophene-2-carbonyl → Pyrazine-2-carbonyl Enhanced hydrogen-bond acceptor capacity
Methyl ester → Benzyl carboxamide Reduced hydrolytic susceptibility

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